molecular formula C9H11NO2S B578381 Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate CAS No. 1259287-72-3

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B578381
CAS No.: 1259287-72-3
M. Wt: 197.252
InChI Key: ZBFJJGBWKCYVDY-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents .

Biological Activity

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C12H15N2O2SC_{12}H_{15}N_{2}O_{2}S, and it has a molecular weight of approximately 254.35 g/mol. The presence of the thieno-pyridine moiety is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In particular, compounds based on this scaffold have shown promising results in inhibiting cancer cell proliferation.

  • Tubulin Inhibition : Compounds derived from the tetrahydrothieno[2,3-c]pyridine structure have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
  • Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, in vitro studies demonstrated that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than 20 µM against various cancer cell lines such as HeLa and L1210 .

Case Studies and Experimental Results

A series of experiments evaluated the antiproliferative effects of this compound derivatives:

CompoundCell LineIC50 (µM)Mechanism
1HeLa1.1Tubulin inhibition
2L12102.8Apoptosis induction
3CEM2.3Microtubule disruption

These results indicate that modifications at specific positions on the thieno-pyridine scaffold can enhance biological activity significantly .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiproliferative Effects : Effective against multiple cancer cell lines with low IC50 values.
  • Mechanism of Action : Primarily through inhibition of tubulin polymerization and induction of apoptosis.
  • Selectivity : Shows preferential toxicity towards cancer cells compared to normal cells.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h4,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJJGBWKCYVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259287-72-3
Record name methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
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